Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Description
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is a furan-based aromatic ester characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position. The 4-chloro substituent on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes involved in bacterial iron acquisition (e.g., MbtI) .
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOJLSEKYFDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468684 | |
| Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-40-3 | |
| Record name | 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(4-chlorophenyl)acetic acid methyl ester
- Esterification of 2-(4-chlorophenyl)acetic acid is performed using methanol under acidic catalysis (e.g., H₂SO₄).
Coupling with (furan-2-yl)methyl isocyanate
- The product from step one is coupled with (furan-2-yl)methyl isocyanate in anhydrous THF or DCM, using a base like triethylamine to activate the carbamoyl group.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
Optimized reaction conditions
- Maintain a 1:1.2 molar ratio of ester to isocyanate and a temperature of 0°C to room temperature to minimize side products like unreacted intermediates or hydrolysis byproducts.
Characterization Techniques
- ¹H/¹³C NMR: Confirm ester carbonyl (δ ~170 ppm in ¹³C NMR) and carbamoyl NH (δ ~6.5–7.0 ppm in ¹H NMR). The furan ring protons appear as distinct doublets (δ ~6.2–7.4 ppm).
- FT-IR: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve stereochemistry and confirm bond angles using SHELXL for refinement.
Alternative Synthesis of Furan-2-Carboxylates
- React 2,5-furandicarboxylic acid with thionyl chloride in MeOH at 0°C. Reflux the mixture for 40 minutes, then quench with saturated aqueous NaHCO3 and extract with ethyl acetate three times.
- Dry the combined organic layer over Na2SO4 and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel eluted with n-hexane–EtOAc (3 : 1) to yield the desired product.
- Recrystallization from ethyl acetate–hexane yields colorless crystals.
- Melting point: 110.0–111.5°C
- 1H-NMR (400 MHz, CDCl3) δ: 7.22 (s, 2H), 3.94 (s, 6H)
- 13C-NMR (100 MHz, CDCl3) δ: 158.39 (C), 146.64 (C), 118.45 (CH), 52.37 (CH3)
- IR (KBr) 1728, 1281 cm−1
- HR-MS (EI) Calcd for C8H8O5 184.0372. Found 184.0376.
Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde
- 5-(4-chlorophenyl)furan-2-carbaldehyde is prepared from 2-furaldehyde using water as a solvent, yielding 45.2% orange crystals with a melting point of 126–8°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-(4-chlorophenyl)furan-2-carboxylate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylates.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylates.
Reduction: Corresponding alcohols or alkanes.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Applications
Biological Activity
Research indicates that methyl 5-(4-chlorophenyl)furan-2-carboxylate exhibits several biological activities, particularly in medicinal chemistry. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties . The compound's structure allows it to interact with biological targets, which is crucial for drug development.
Case Study: Antimycobacterial Activity
Furan derivatives similar to methyl 5-(4-chlorophenyl)furan-2-carboxylate have been studied for their antimycobacterial activity. They may interfere with iron uptake in Mycobacterium tuberculosis, suggesting that this compound could also have similar properties, warranting further pharmacological studies .
Table 1: Biological Activities of Methyl 5-(4-chlorophenyl)furan-2-carboxylate
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Antimicrobial | Potential activity against bacterial strains | |
| Antimycobacterial | Similar mechanisms to known furan derivatives |
Agricultural Applications
Agrochemical Potential
Methyl 5-(4-chlorophenyl)furan-2-carboxylate and its derivatives are being explored for use in agrochemicals, particularly as potential pesticides or herbicides . Bioassays have been conducted to assess the compound's effectiveness against specific agricultural pests and weeds.
Case Study: Pesticide Development
Research into the efficacy of this compound in agricultural settings has shown promise, indicating that it could serve as a basis for developing new agrochemical agents that are both effective and environmentally friendly .
Table 2: Agrochemical Applications
| Application Type | Description | References |
|---|---|---|
| Pesticides | Tested against various agricultural pests | |
| Herbicides | Potential use in weed management |
Sustainable Chemistry
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is part of ongoing research aimed at creating sustainable chemical processes and products. Its unique structure allows for the development of eco-friendly alternatives to traditional chemical processes.
Case Study: Green Chemistry Initiatives
The compound's role in sustainable chemistry is being explored through various initiatives that focus on reducing environmental impact while maintaining efficacy in applications such as pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which methyl 5-(4-chlorophenyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares methyl 5-(4-chlorophenyl)furan-2-carboxylate with analogous derivatives, focusing on structural features , synthetic routes , biological activity , and physicochemical properties .
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing substituents (e.g., NO₂, F) in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhance solubility and crystallinity, critical for X-ray crystallography studies .
- Hydrophilic groups (e.g., OH, OCH₃) in methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate reduce membrane permeability but improve water solubility .
- The 4-chloro group in the target compound balances lipophilicity and stability, favoring interactions with hydrophobic enzyme pockets .
Key Findings :
- The fluoro-nitro derivative exhibits superior antimycobacterial activity due to strong electron-withdrawing groups that enhance target binding .
- Chlorophenyl derivatives lack reported IC₅₀ values but are hypothesized to interact with MbtI via hydrophobic and π-π stacking interactions .
- Hydroxymethyl and carboxyethyl derivatives show divergent activities, emphasizing the role of substituent polarity in modulating biological effects .
Physicochemical and Crystallographic Properties
Analysis :
- The fluoro-nitro derivative forms stable crystals with planar molecular geometry, enabling detailed X-ray studies .
Biological Activity
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is characterized by a furan ring substituted with a chlorophenyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 236.65 g/mol. The compound's structural uniqueness contributes to its reactivity and interaction with biological targets.
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent . Its ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation. The exact mechanisms remain to be elucidated, but preliminary studies indicate that it may influence various biological receptors and enzymes involved in inflammatory responses.
While detailed mechanisms of action for methyl 5-(4-chlorophenyl)furan-2-carboxylate are not fully established, it is hypothesized that its interactions with biological receptors may lead to significant pharmacological effects. Further research is necessary to clarify these interactions and their implications for drug design.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique features of methyl 5-(4-chlorophenyl)furan-2-carboxylate that may enhance its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-(4-methylphenyl)furan-2-carboxylate | C_{12}H_{12}O_3 | Contains a methyl group instead of chlorine |
| Methyl 5-(phenyl)furan-2-carboxylate | C_{11}H_{10}O_3 | Lacks the chlorine substitution |
| Methyl 5-(3-chlorophenyl)furan-2-carboxylate | C_{12}H_{11}ClO_3 | Chlorine at the meta position |
The presence of the chlorine atom at the para position on the phenyl ring is particularly significant as it enhances the compound's reactivity and potential pharmacological effects.
Case Studies and Research Findings
- Antimycobacterial Activity : In studies examining compounds similar to methyl 5-(4-chlorophenyl)furan-2-carboxylate, it was found that certain furan derivatives inhibited Mycobacterium tuberculosis growth by disrupting iron acquisition mechanisms. This suggests that further exploration of this compound's antimycobacterial properties could yield valuable insights into new therapeutic agents .
- Inflammation Models : Preliminary tests in animal models have indicated that related compounds exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. The specific activity of methyl 5-(4-chlorophenyl)furan-2-carboxylate in such models remains to be rigorously tested but shows promise based on structural analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-(4-chlorophenyl)furan-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of a furan-carboxylic acid precursor. A common approach involves coupling 4-chlorophenyl derivatives with furan esters under nucleophilic or electrophilic conditions. For example, sodium hydride and methyl halide can facilitate alkylation, followed by hydrolysis to achieve the desired ester . Optimization includes monitoring reaction temperature (e.g., 0–5°C for air-sensitive reagents), solvent choice (e.g., dry THF for moisture-sensitive steps), and purification via column chromatography. Yield improvements may require iterative adjustments to stoichiometry and catalyst loading .
Q. How is Methyl 5-(4-chlorophenyl)furan-2-carboxylate characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : - and -NMR confirm substituent positions and ester functionality. The furan ring protons typically resonate at δ 6.2–7.5 ppm, while the 4-chlorophenyl group shows aromatic signals near δ 7.3–7.6 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves molecular geometry. The SHELXL program refines anisotropic displacement parameters, while ORTEP-III generates thermal ellipsoid plots. Key metrics include bond angles (e.g., C-O-C in the ester group ≈ 120°) and torsion angles between the furan and chlorophenyl moieties .
Q. What are the key physical properties (e.g., melting point, solubility) critical for experimental design?
- Methodological Answer :
- Melting Point : Reported ranges (e.g., 122–126°C for analogues) guide recrystallization solvents (e.g., ethanol/water mixtures) .
- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for reactions, while low solubility in water necessitates phase-transfer catalysts for aqueous workups. Solubility tests via UV-Vis spectroscopy can quantify solubility limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data or unexpected by-products during synthesis?
- Methodological Answer :
- Crystallographic Discrepancies : Use SHELXPRO to validate hydrogen-bonding networks against Fourier maps. Disordered regions may require TWINABS for twinned data correction. For unexpected by-products, LC-MS or GC-MS identifies impurities, while DFT calculations (e.g., Gaussian) model competing reaction pathways .
- By-product Analysis : TLC tracking at intermediate steps isolates side products. For example, incomplete esterification may yield carboxylic acid derivatives, detectable via IR (broad O-H stretch near 2500–3000 cm) .
Q. What strategies are employed to analyze hydrogen-bonding interactions and crystal packing in Methyl 5-(4-chlorophenyl)furan-2-carboxylate?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen-bond motifs (e.g., rings). Software like Mercury (CCDC) visualizes packing diagrams, while CrystalExplorer calculates Hirshfeld surfaces to quantify intermolecular contacts (e.g., Cl···H interactions). Thermal stability via TGA-DSC correlates packing efficiency with decomposition temperatures .
Q. How can thermodynamic parameters (e.g., sublimation enthalpy) inform synthetic scale-up or polymorph screening?
- Methodological Answer : Sublimation enthalpy () is derived from vapor pressure measurements (Knudsen effusion method). High values suggest stable crystalline forms, guiding polymorph screening via solvent-drop grinding. Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for furan derivatives), critical for reaction temperature limits .
Q. What are the challenges in synthesizing analogues with varying substituents (e.g., nitro, amino) on the chlorophenyl ring?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO) require careful control of reaction kinetics to avoid over-oxidation. Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl boronic acids to the furan core. Protecting groups (e.g., Boc for -NH) prevent side reactions during esterification. Computational tools (e.g., Spartan) predict steric and electronic effects on reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
